5-Hydroxyindomethacin
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Hydroxyindomethacin involves complex organic reactions. For instance, the synthesis of ecteinascidin analogues from cyanosafracin B included the preparation of a kinetically stable quinoneimine tautomer of a 5-hydroxyindole, highlighting the intricate methods used to create structurally similar compounds (Ceballos et al., 2006).
Molecular Structure Analysis
The molecular structure of 5-Hydroxyindomethacin and related compounds is characterized by specific functional groups that define their chemical behavior. The stability of quinoneimine tautomers of 5-hydroxyindole under various conditions signifies the importance of molecular structure in determining the compound's reactivity and stability (Ceballos et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 5-Hydroxyindomethacin derivatives can be complex. The synthesis processes often involve multiple steps and the use of specific catalysts or conditions to achieve desired products. For example, the synthesis of antibiotic-related compounds showcases the variety of chemical reactions that can be employed to construct molecules with specific functionalities (Yamane et al., 1993).
Physical Properties Analysis
The physical properties of 5-Hydroxyindomethacin, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various fields. While specific details on 5-Hydroxyindomethacin are scarce, the study of related compounds provides insight into how modifications to the indole structure can affect these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are vital for understanding the behavior of 5-Hydroxyindomethacin. The formation of stable tautomers under specific conditions is an example of how the chemical properties are critical to the compound's behavior and potential applications (Ceballos et al., 2006).
Scientific Research Applications
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Immunology & Inflammation
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Neuroscience
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Toxicology & Xenobiotic Metabolism
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Ophthalmology
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Pharmacology
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Biochemical Research
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Pain Management
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Treatment of Patent Ductus Arteriosus
Safety And Hazards
properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNWQPYFBIALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179746 | |
Record name | 5-Hydroxyindomethacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyindomethacin | |
CAS RN |
2504-32-7 | |
Record name | 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2504-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyindomethacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyindomethacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYINDOMETHACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89VS3UAD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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